
Arsenous acid, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenous acid, calcium salt, also known as calcium arsenite, is an inorganic compound with the chemical formula Ca(AsO₂)₂. It is a derivative of arsenous acid (H₃AsO₃) and calcium. This compound is known for its toxicity and has been used historically in various industrial applications, including as a pesticide and herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of arsenous acid, calcium salt typically involves the reaction of calcium hydroxide (Ca(OH)₂) with arsenous acid (H₃AsO₃). The reaction can be represented as follows: [ \text{Ca(OH)}_2 + 2\text{H}_3\text{AsO}_3 \rightarrow \text{Ca(AsO}_2)_2 + 4\text{H}_2\text{O} ]
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then filtered and dried to obtain the solid calcium arsenite.
Industrial Production Methods
Industrial production of calcium arsenite involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the removal of impurities. The use of high-purity reagents and controlled reaction conditions is essential to produce a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
Arsenous acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium arsenate (Ca₃(AsO₄)₂).
Reduction: Under certain conditions, it can be reduced to elemental arsenic.
Substitution: It can react with other acids to form different arsenous acid salts.
Common Reagents and Conditions
Oxidation: The oxidation of calcium arsenite to calcium arsenate can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like hydrogen gas (H₂) or zinc (Zn) can be used to reduce calcium arsenite to elemental arsenic.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of arsenous acid and calcium chloride (CaCl₂).
Major Products Formed
Oxidation: Calcium arsenate (Ca₃(AsO₄)₂)
Reduction: Elemental arsenic (As)
Substitution: Arsenous acid (H₃AsO₃) and calcium chloride (CaCl₂)
Scientific Research Applications
Arsenous acid, calcium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its toxicological effects on living organisms and its potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Historically used as a pesticide and herbicide, though its use has declined due to its toxicity and environmental impact.
Mechanism of Action
The mechanism of action of arsenous acid, calcium salt primarily involves its interaction with cellular components, leading to the disruption of cellular processes. It can inhibit the function of enzymes by binding to thiol groups, leading to oxidative stress and cell death. The compound can also interfere with DNA repair mechanisms, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Calcium arsenate (Ca₃(AsO₄)₂): Another arsenic-containing compound used in agriculture as a pesticide.
Sodium arsenite (NaAsO₂): Used in various industrial applications and as a pesticide.
Arsenic trioxide (As₂O₃): Used in medicine for the treatment of acute promyelocytic leukemia.
Uniqueness
Arsenous acid, calcium salt is unique due to its specific chemical structure and reactivity. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in chemical synthesis. Additionally, its historical use as a pesticide highlights its significance in agricultural practices, despite its toxicity.
Properties
CAS No. |
1333-24-0 |
|---|---|
Molecular Formula |
AsCaHO3 |
Molecular Weight |
164.01 g/mol |
IUPAC Name |
calcium;hydrogen arsorite |
InChI |
InChI=1S/AsHO3.Ca/c2-1(3)4;/h2H;/q-2;+2 |
InChI Key |
LGBCMHYFFJVCFY-UHFFFAOYSA-N |
Canonical SMILES |
O[As]([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)


![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
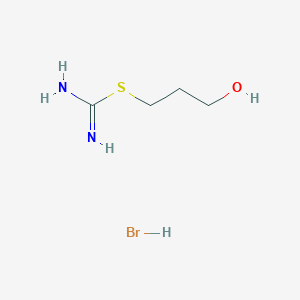
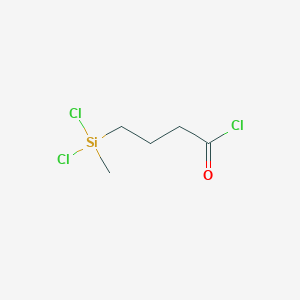
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
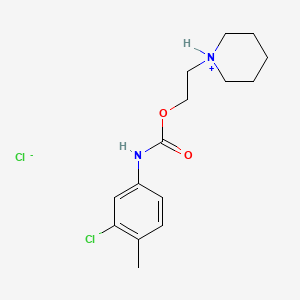

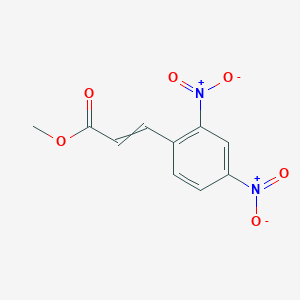
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)
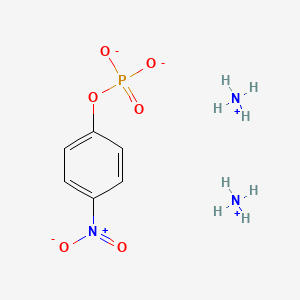

![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
